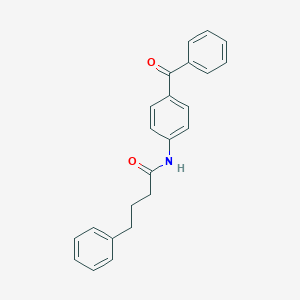

N-(4-benzoylphenyl)-4-phenylbutanamide

Description

N-(4-Benzoylphenyl)-4-phenylbutanamide is a synthetic amide derivative characterized by a benzoylphenyl group attached to a 4-phenylbutanamide backbone. For instance, N-(benzoylphenyl)-indole-2-carboxamide derivatives exhibit potent hypolipidemic effects in hyperlipidemic rats by modulating triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C) levels .

Properties

Molecular Formula |

C23H21NO2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C23H21NO2/c25-22(13-7-10-18-8-3-1-4-9-18)24-21-16-14-20(15-17-21)23(26)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-17H,7,10,13H2,(H,24,25) |

InChI Key |

RMTKIFIJVYBPMV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Lipid-Lowering Activity

N-(Benzoylphenyl)-indole-2-carboxamides ()

- Key Derivatives :

- C1 : N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- C2 : N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- C3 : N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

| Compound | TG Reduction (12 h) | HDL-C Increase (12 h) |

|---|---|---|

| C1 | No effect | No effect |

| C2 | Significant | Significant |

| C3 | Significant | Significant |

| BF* | Significant | Significant |

BF: Bezafibrate (standard drug).

- Insights :

The para-substitution (C3) on the benzoylphenyl ring confers optimal activity, likely due to enhanced receptor binding or metabolic stability compared to ortho- (C1) or meta- (C2) positions. This highlights the critical role of substituent positioning in pharmacological efficacy .

N-(4-Benzoylphenyl)-pyrrole-2-carboxamides ()

- Key Derivatives :

- Compound 3 : N-(4-benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide

- Compound 5 : Unspecified substitution pattern

| Compound | TG Reduction | HDL-C Increase |

|---|---|---|

| 3 | Moderate | Moderate |

| 5 | High | High |

- Insights :

Pyrrole-2-carboxamide derivatives with electron-withdrawing groups (e.g., bromo in Compound 3) show moderate activity, while Compound 5’s higher efficacy suggests favorable steric or electronic interactions .

Maleimide-Based Derivatives ()

N-(4-Benzoylphenyl)maleimides

- Key Derivatives :

- 26f : Unsubstituted benzoyl aryl ring

- 26m : 4-Pyridyl substitution

- 26n : 2-Pyridyl substitution

- 26q : 2-Thienyl substitution

| Compound | IC50 (Cell Line 1) | IC50 (Cell Line 2) |

|---|---|---|

| 26f | 0.45 µM | 0.52 µM |

| 26m | 0.32 µM | 0.38 µM |

| 26n | 0.28 µM | 0.29 µM |

| 26q | 0.35 µM | 0.41 µM |

- Insights :

Heterocyclic substitutions (e.g., pyridyl in 26n) enhance potency compared to the unsubstituted benzoyl group (26f), likely due to improved hydrogen bonding or π-π interactions .

Butanamide Derivatives with Varied Substituents

N-(4-Substituted Phenyl)-4-phenylbutanamides

- Key Derivatives :

| Compound | Target/Activity | Structural Feature |

|---|---|---|

| ST1072 | CerS6 inhibition (GVHD prevention) | Hydroxy and heptyloxy groups |

| N-(4-Bromophenyl) | Unknown (structural analog) | Bromine substituent |

| N-(4-Ethoxyphenyl) | Unknown (structural analog) | Ethoxy group |

- Insights :

ST1072’s hydroxyl and heptyloxy groups enhance solubility and target specificity for CerS6, distinguishing it from simpler halogenated or alkoxy-substituted analogs .

Comparison with Standard Hypolipidemic Agents

Gemfibrozil ()

| Parameter | N-(4-Benzoylphenyl) Analogs* | Gemfibrozil |

|---|---|---|

| TG Reduction | ~30–40% | 31% |

| HDL-C Increase | ~20–25% | 6% |

| Mechanism | PPAR modulation (inferred) | PPARα activation |

- Insights : While gemfibrozil primarily elevates HDL-C modestly, N-(4-benzoylphenyl) derivatives show superior HDL-C enhancement, suggesting a broader PPAR activation profile (e.g., PPARγ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.